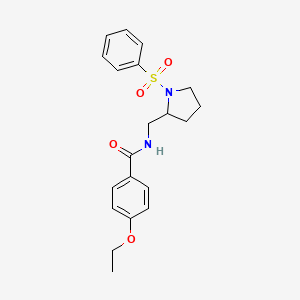![molecular formula C14H22ClNO B2691874 {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride CAS No. 1047652-19-6](/img/structure/B2691874.png)
{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride” is a chemical compound with the molecular formula C14H22ClNO . It is a solid substance and is manufactured by ChemBridge Corporation .
Molecular Structure Analysis
The molecular weight of this compound is 255.78 . The SMILES string representation is OCC1=CC=CC=C1CN(CC2)CCC2C.Cl .Mécanisme D'action
The exact mechanism of action of {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride is not fully understood, but it is believed to act as a selective agonist for the sigma-1 receptor. This receptor is known to play a role in various physiological processes, including pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. These effects are thought to contribute to its pharmacological activity and may have implications for its potential therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride for lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise targeting of this receptor and the investigation of its role in various physiological processes. However, one limitation of this compound is its potential toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of {2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and neuropathic pain. Another direction is the investigation of its mechanism of action and its interactions with other receptors and signaling pathways. Additionally, the development of more selective and potent sigma-1 receptor agonists may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride can be synthesized through a multistep process involving the reaction of 4-methylpiperidine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to further reactions to yield the final product, which is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride has been investigated for its potential application in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, such as analgesic, anxiolytic, and antidepressant effects.
Propriétés
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-6-8-15(9-7-12)10-13-4-2-3-5-14(13)11-16;/h2-5,12,16H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWFGCKJWZBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2691793.png)

![4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691795.png)



![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2691803.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2691804.png)
![8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2691805.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2691806.png)


![4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile](/img/structure/B2691814.png)